Dasolampanel etibutil tosylate

Description

Chemical Characterization of Dasolampanel Etibutil Tosylate

Structural Identification and Nomenclature

IUPAC Name and Systematic Classification

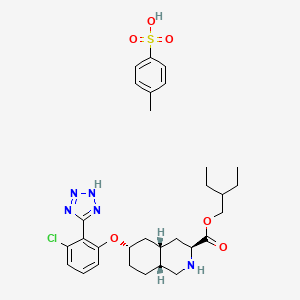

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is 3-Isoquinolinecarboxylic acid, 6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)decahydro-, 2-ethylbutyl ester, (3S,4aS,6S,8aR)-, mono(4-methylbenzenesulfonate). This extensive systematic name reflects the complex molecular architecture of the compound, encompassing multiple distinct structural domains that contribute to its unique chemical identity.

The compound belongs to several important chemical classifications based on its structural components. From a heterocyclic chemistry perspective, it is classified as both an isoquinoline derivative and a tetrazole-containing compound. The presence of the decahydroisoquinoline core structure places it within the category of reduced isoquinoline alkaloids, while the tetrazole moiety contributes to its classification as a nitrogen-rich heterocyclic compound. Additionally, the tosylate salt formation places it within the broader category of organic sulfonates used in pharmaceutical applications.

The systematic classification also includes its designation as a phenoxy compound due to the chlorophenoxy linkage, and as an ester derivative through the 2-ethylbutyl ester functionality. These multiple structural classifications reflect the hybrid nature of the molecule, which combines elements from various pharmacophore classes to achieve its specific biological activities and physicochemical properties.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C23H32ClN5O3.C7H8O3S, which represents the combination of the dasolampanel etibutil component (C23H32ClN5O3) with the p-toluenesulfonic acid counterion (C7H8O3S). This stoichiometric relationship indicates a 1:1 molar ratio between the organic base and the sulfonic acid, forming a stable salt complex.

The molecular weight of the complete tosylate salt is 634.186 grams per mole, while the parent dasolampanel etibutil component has a molecular weight of 461.991 grams per mole. The difference between these values, approximately 172 grams per mole, corresponds to the molecular weight contribution of the p-toluenesulfonic acid moiety. This molecular weight relationship is crucial for understanding the compound's behavior in pharmaceutical formulations and its bioavailability characteristics.

| Component | Molecular Formula | Molecular Weight (g/mol) | Contribution |

|---|---|---|---|

| Dasolampanel etibutil | C23H32ClN5O3 | 461.991 | Base compound |

| p-Toluenesulfonic acid | C7H8O3S | 172.195 | Counterion |

| Complete tosylate salt | C30H40ClN5O6S | 634.186 | Total complex |

The elemental composition analysis reveals the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in specific proportions that define the compound's chemical behavior and interactions. The nitrogen content, representing approximately 11% of the total molecular weight, is particularly significant given the compound's multiple nitrogen-containing heterocycles that contribute to its biological activity.

Stereochemical Configuration and Absolute Stereochemistry

This compound possesses a well-defined three-dimensional structure characterized by four stereogenic centers with absolute stereochemical configuration designated as (3S,4aS,6S,8aR). These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and define the spatial arrangement of substituents around each chiral carbon atom within the decahydroisoquinoline core structure.

The presence of four defined stereocenters out of four possible stereocenters indicates that the compound exists as a single stereoisomer with complete stereochemical definition. This absolute stereochemical purity is essential for the compound's biological activity, as different stereoisomers often exhibit vastly different pharmacological properties and receptor binding affinities.

The stereochemical configuration significantly influences the compound's molecular conformation and its ability to interact with specific biological targets. The rigid decahydroisoquinoline scaffold provides a well-defined three-dimensional framework that positions the various pharmacophoric elements in optimal spatial arrangements for receptor recognition and binding. The specific (3S,4aS,6S,8aR) configuration ensures that the tetrazole ring, chlorophenoxy group, and carboxylate ester functionality are oriented in the precise geometrical relationships required for the compound's intended biological activities.

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of this compound demonstrate moderate aqueous solubility with enhanced dissolution in organic solvents. The compound exhibits solubility in dimethyl sulfoxide, which serves as a useful solvent for both analytical procedures and pharmaceutical formulation development. The dimethyl sulfoxide solubility suggests that the compound possesses sufficient polar character through its multiple nitrogen-containing heterocycles and the ionic tosylate functionality to interact favorably with polar aprotic solvents.

Limited water solubility data are available in the current literature, with some sources indicating that solubility determination remains ongoing. However, the presence of the tosylate counterion generally enhances water solubility compared to the free base form, as ionic compounds typically demonstrate improved aqueous dissolution characteristics. The 2-ethylbutyl ester group contributes lipophilic character that may limit aqueous solubility while potentially enhancing membrane permeability characteristics.

For pharmaceutical applications, the compound has been formulated using various solvent systems including dimethyl sulfoxide-based formulations for research applications. The solubility profile suggests that specialized formulation approaches may be necessary to achieve optimal bioavailability in therapeutic applications, potentially requiring the use of solubilizing excipients or alternative salt forms to enhance dissolution characteristics.

Crystalline Form and Polymorphic Variations

This compound typically exists as a solid powder at room temperature, indicating its crystalline nature under standard storage conditions. The compound's crystalline form is influenced by both the organic base structure and the tosylate counterion, which together determine the crystal packing arrangements and intermolecular interactions within the solid state.

The presence of multiple hydrogen bonding sites, including the tetrazole ring system and the tosylate sulfonate group, suggests the potential for complex hydrogen bonding networks within the crystal lattice. These intermolecular interactions contribute to the compound's physical stability and may influence its dissolution behavior and bioavailability characteristics.

While specific polymorphic studies are not extensively documented in the available literature, the complex molecular structure with multiple conformational degrees of freedom suggests the potential for polymorphic variations. The decahydroisoquinoline ring system, combined with the flexible 2-ethylbutyl ester side chain, provides multiple conformational possibilities that could lead to different crystal packing arrangements under varying crystallization conditions.

The crystalline form stability is maintained under appropriate storage conditions, with the solid powder form remaining stable for extended periods when stored under controlled temperature and humidity conditions. This stability profile supports the compound's suitability for pharmaceutical development and long-term storage requirements.

Thermal Stability and Degradation Pathways

The thermal stability profile of this compound demonstrates excellent stability under recommended storage conditions, with the compound maintaining its integrity for extended periods when stored appropriately. Recommended storage conditions include maintenance at 0-4°C for short-term storage spanning days to weeks, or -20°C for long-term storage extending to months or years.

Extended stability studies indicate that the compound can maintain its chemical integrity for more than two years when stored under proper conditions. This exceptional stability profile suggests that the molecular structure is resistant to common degradation pathways such as hydrolysis, oxidation, and thermal decomposition under normal storage conditions.

The presence of multiple nitrogen-containing heterocycles, particularly the tetrazole ring system, contributes to the compound's stability profile. Tetrazole rings are generally stable under normal storage conditions but may be susceptible to degradation under extreme pH conditions or elevated temperatures. The ester functionality represents a potential site for hydrolytic degradation, particularly under acidic or basic conditions, though the stability data suggest this degradation pathway is not significant under recommended storage conditions.

| Storage Condition | Temperature | Duration | Stability |

|---|---|---|---|

| Short-term | 0-4°C | Days to weeks | Stable |

| Long-term | -20°C | Months to years | Stable |

| Ambient (powder) | Room temperature | Shipping periods | Stable |

| Solution form | 0-4°C | Days to weeks | Stable |

| Solution form | -20°C | 1 month | Stable |

The compound's stability during shipping at ambient temperatures indicates sufficient thermal stability for normal handling and distribution processes. This stability profile supports its practical utility in pharmaceutical development and research applications where temperature excursions during transportation are common.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

While comprehensive nuclear magnetic resonance spectroscopic data are not extensively detailed in the available literature, the complex molecular structure of this compound suggests distinctive spectral signatures that reflect its multiple structural domains. The decahydroisoquinoline core structure would be expected to produce characteristic aliphatic carbon and proton resonances in the 1-4 ppm region for proton nuclear magnetic resonance spectroscopy, with the bridgehead carbons and adjacent methylene groups exhibiting distinct chemical shift patterns.

The tetrazole ring system represents a unique spectroscopic feature that would produce characteristic nitrogen-bearing carbon signals in carbon-13 nuclear magnetic resonance spectroscopy, typically appearing in the 150-160 ppm region. The aromatic chlorophenyl moiety would contribute distinct aromatic signals in both proton and carbon-13 spectra, with the chlorine substitution pattern creating characteristic coupling patterns and chemical shift perturbations.

The 2-ethylbutyl ester functionality would produce well-defined aliphatic signals corresponding to the branched alkyl chain, with the ester carbonyl carbon appearing characteristically around 170-180 ppm in carbon-13 nuclear magnetic resonance spectroscopy. The p-toluenesulfonic acid counterion would contribute additional aromatic signals that would be distinguishable from the chlorophenyl aromatic signals through their distinct chemical shift patterns and integration ratios.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides precise molecular weight determination, with the exact mass calculated as 461.22 grams per mole for the dasolampanel etibutil component and 634.186 grams per mole for the complete tosylate salt. The high-resolution mass spectrometric data enable precise elemental composition determination and confirmation of the proposed molecular structure.

The fragmentation patterns in mass spectrometry would be expected to reflect the modular nature of the molecule, with characteristic fragmentation occurring at the ester linkage, the ether bond connecting the chlorophenyl and decahydroisoquinoline systems, and potentially within the tetrazole ring system under appropriate ionization conditions. The tosylate counterion would typically be observed as a separate ion in positive ion mode mass spectrometry, appearing at m/z 171 corresponding to the p-toluenesulfonate anion.

Electrospray ionization mass spectrometry would likely produce the protonated molecular ion of the dasolampanel etibutil component at m/z 462, along with characteristic fragment ions resulting from the loss of the 2-ethylbutyl group (loss of 85 mass units) and other structural elements. The ionization behavior would be influenced by the basic nitrogen atoms within the decahydroisoquinoline and tetrazole ring systems, which readily accept protons under typical electrospray conditions.

Infrared and Ultraviolet Absorption Profiles

The infrared absorption profile of this compound would be expected to display characteristic absorption bands corresponding to its diverse functional groups. The ester carbonyl group would produce a strong absorption band in the 1720-1740 cm⁻¹ region, which serves as a diagnostic feature for confirming the presence of the 2-ethylbutyl ester functionality. The tetrazole ring system would contribute characteristic nitrogen-hydrogen stretching vibrations and ring deformation modes in the fingerprint region below 1500 cm⁻¹.

The aromatic systems, including both the chlorophenyl group and the p-toluenesulfonic acid counterion, would produce characteristic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region, along with aromatic carbon-hydrogen stretching modes around 3000-3100 cm⁻¹. The sulfonate functionality from the tosylate counterion would exhibit characteristic sulfur-oxygen stretching vibrations around 1150-1350 cm⁻¹, which serve as diagnostic markers for the presence of the salt form.

Ultraviolet absorption spectroscopy would reveal characteristic absorption features corresponding to the aromatic chromophores within the molecule. The chlorophenyl system would produce absorption bands in the 250-290 nm region, with the exact wavelengths and extinction coefficients dependent on the substitution pattern and electronic effects of the tetrazole and ether substituents. The p-toluenesulfonic acid component would contribute additional aromatic absorption features that may overlap with or be distinct from the chlorophenyl absorptions depending on the specific measurement conditions and solvent system employed.

Properties

CAS No. |

503291-53-0 |

|---|---|

Molecular Formula |

C30H40ClN5O6S |

Molecular Weight |

634.2 g/mol |

IUPAC Name |

2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C23H32ClN5O3.C7H8O3S/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29);2-5H,1H3,(H,8,9,10)/t15-,16+,17-,19-;/m0./s1 |

InChI Key |

WLTMCPAAIJIZKG-BVNPURGCSA-N |

SMILES |

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |

Isomeric SMILES |

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoquinoline Core

- Method: The isoquinolinecarboxylic acid core is synthesized via cyclization reactions involving appropriate aromatic precursors and amine components.

- Conditions: Acid or base catalysis under controlled temperature conditions is used to promote cyclization, ensuring the correct stereochemical configuration (3S,4aS,6S,8aR).

- Outcome: This step yields the decahydroisoquinoline scaffold essential for biological activity.

Introduction of the Chlorophenoxy Group

- Method: A nucleophilic aromatic substitution reaction introduces the 3-chloro-2-(2H-tetrazol-5-yl)phenoxy moiety onto the isoquinoline ring.

- Reagents: Chlorinated phenol derivatives and tetrazole precursors are used.

- Conditions: Typically conducted under mild heating in polar aprotic solvents to facilitate substitution without degrading sensitive groups.

- Outcome: This step installs the key pharmacophore responsible for receptor binding.

Esterification with 2-Ethylbutanol

- Method: The carboxylic acid group on the isoquinoline core is esterified with 2-ethylbutanol to form the etibutil ester.

- Reagents: Acid catalysts such as sulfuric acid or DCC (dicyclohexylcarbodiimide) may be employed.

- Conditions: Reflux in anhydrous organic solvents like toluene or dichloromethane with water removal via a Dean-Stark apparatus.

- Outcome: Formation of the ester linkage improves lipophilicity and pharmacokinetic properties.

Tosylation to Form the Tosylate Salt

- Method: The final step involves the conversion of the free base ester into its tosylate salt by reaction with p-toluenesulfonic acid.

- Reagents: p-Toluenesulfonic acid monohydrate or anhydrous forms.

- Conditions: Typically performed in an organic solvent such as ethanol or acetone at ambient temperature.

- Outcome: The tosylate salt form enhances compound stability and solubility, facilitating pharmaceutical formulation.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Cyclization | Aromatic precursors, amines, acid/base catalysis | Formation of isoquinolinecarboxylic acid core |

| 2 | Nucleophilic substitution | Chlorophenol derivatives, tetrazole precursors, polar aprotic solvents | Introduction of chlorophenoxy group |

| 3 | Esterification | 2-Ethylbutanol, acid catalyst, reflux, water removal | Formation of 2-ethylbutyl ester |

| 4 | Salt formation (Tosylation) | p-Toluenesulfonic acid, organic solvent, ambient temperature | Formation of tosylate salt for improved properties |

Reaction Conditions and Analytical Considerations

- Purification: Each step requires purification techniques such as recrystallization, column chromatography, or preparative HPLC to ensure high purity.

- Yield Optimization: Industrial synthesis optimizes reagent stoichiometry, reaction time, and temperature to maximize yield and minimize by-products.

- Quality Control: Analytical methods like NMR, LC-MS, and IR spectroscopy confirm structural integrity and stereochemistry at each stage.

- Scale-up: Industrial production adapts these steps with continuous flow reactors or large batch reactors, emphasizing safety and reproducibility.

Research Findings and Industrial Relevance

- The synthetic methodology for this compound has been refined to balance complexity and efficiency, crucial for producing sufficient quantities for clinical and preclinical studies.

- Optimization of tosylation and esterification steps significantly impacts the compound’s pharmacological profile due to changes in solubility and bioavailability.

- The compound’s preparation methods serve as a model for synthesizing other isoquinoline-based AMPA/kainate receptor antagonists, guiding medicinal chemistry efforts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dasolampanel etibutil tosylate can undergo oxidation reactions, particularly at the phenoxy group.

Reduction: The compound can be reduced at the isoquinoline core, potentially altering its pharmacological properties.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Dasolampanel etibutil tosylate is used in research to study the structure-activity relationships of AMPA and kainate receptor antagonists. It helps in understanding the binding interactions and the pharmacophore requirements for receptor antagonism.

Biology: In biological research, this compound is used to investigate the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic transmission and neurodegeneration.

Medicine: Although it did not succeed in clinical trials for pain management, this compound continues to be of interest for its potential therapeutic applications in other neurological disorders.

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting AMPA and kainate receptors.

Mechanism of Action

Dasolampanel etibutil tosylate exerts its effects by competitively binding to the AMPA and kainate receptors, which are types of glutamate receptors in the central nervous system. By blocking these receptors, the compound inhibits excitatory neurotransmission, which is implicated in pain and neurodegenerative conditions . The molecular targets include the receptor subunits GluA1-GluA4 for AMPA receptors and GluK1-GluK5 for kainate receptors.

Comparison with Similar Compounds

Key Findings :

- Tosylate salts universally enhance crystallinity but face unique challenges (e.g., sorafenib tosylate’s patent disputes ).

- This compound’s ionization profile distinguishes it from non-ionizable analogs, optimizing CNS penetration .

Mechanistic Comparators: Glutamatergic Pathway Targets

Compounds targeting glutamatergic synapses share therapeutic overlap but differ in specificity and clinical outcomes:

Key Findings :

- This compound’s dual ionization may reduce off-target effects compared to non-selective antagonists like perampanel .

- Unlike LY3020371, this compound has advanced further in clinical development, suggesting better tolerability .

Pharmacokinetic and Formulation Comparisons

Biological Activity

Dasolampanel etibutil tosylate (CAS No. 503291-53-0) is an investigational compound primarily recognized for its role as a competitive antagonist of the AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system. This compound was initially developed by Eli Lilly and Horizon Pharma with potential applications in treating migraine and neuropathic pain, although it has not successfully completed clinical trials for these indications.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Isoquinoline Core : Achieved through cyclization reactions.

- Introduction of the Chlorophenoxy Group : Involves substituting a chlorine atom onto the phenoxy ring.

- Esterification : The isoquinolinecarboxylic acid is esterified with 2-ethylbutanol.

- Tosylation : The final step involves tosylating the ester to form the tosylate salt.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S |

| Molecular Weight | 373.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound functions by competitively binding to the AMPA and kainate receptors, inhibiting excitatory neurotransmission. This mechanism is crucial in conditions associated with excessive excitatory signaling, such as pain and neurodegeneration.

Biological Activity

Research indicates that this compound plays a significant role in various biological processes:

- Neurotransmission : By blocking AMPA and kainate receptors, it modulates synaptic transmission.

- Neurodegeneration : It is investigated for its potential to protect against excitotoxicity, a process implicated in neurodegenerative diseases.

Case Studies

- Migraine Management : Although clinical trials did not yield successful outcomes, studies indicated that antagonism of AMPA receptors could reduce migraine frequency by modulating glutamate release.

- Neuropathic Pain : Preclinical studies demonstrated that this compound could alleviate pain responses in animal models by inhibiting excitatory signaling pathways.

Comparative Analysis with Other Compounds

This compound is compared with other AMPA receptor antagonists such as:

| Compound | Indication | Mechanism |

|---|---|---|

| Perampanel | Epilepsy | AMPA receptor antagonist |

| Topiramate | Epilepsy, migraine | Broad-spectrum anticonvulsant with AMPA antagonism |

| Talampanel | ALS | AMPA receptor antagonist |

This compound is unique due to its selectivity for both AMPA and kainate receptors, distinguishing it from other compounds that may target only one receptor type.

Q & A

Q. What are the established molecular targets and mechanisms of action of dasolampanel etibutil tosylate in preclinical models?

this compound functions as an excitatory amino acid antagonist, targeting glutamatergic pathways implicated in neurological disorders. Methodologically, receptor binding assays (e.g., radioligand displacement studies) and electrophysiological recordings in neuronal cultures are critical for validating target engagement. In vivo models, such as induced seizures or neuropathic pain, should be paired with pharmacokinetic (PK) profiling to correlate target modulation with efficacy .

Q. What standard in vitro and in vivo assays are recommended for initial efficacy screening of this compound?

- In vitro: High-throughput screening (HTS) using cell lines expressing target receptors (e.g., NMDA or AMPA subtypes) to measure IC₅₀ values via fluorescence-based calcium influx assays. Include positive controls (e.g., MK-801 for NMDA antagonism) and validate with patch-clamp electrophysiology .

- In vivo: Rodent models of CNS disorders (e.g., epilepsy, neuropathic pain) with endpoints like seizure latency or mechanical allodynia. Dose-response studies should integrate PK/pharmacodynamic (PD) modeling to optimize bioavailability .

Q. How should researchers design dose-escalation studies to evaluate toxicity and therapeutic windows?

Use a tiered approach:

- Acute toxicity: Single-dose studies in rodents, monitoring vital signs and histopathology.

- Subchronic toxicity: 28-day repeated dosing with hematological, biochemical, and organ-weight analyses.

- Therapeutic index: Calculate the ratio between the median lethal dose (LD₅₀) and effective dose (ED₅₀) from parallel efficacy-toxicity assays .

Q. What are the best practices for synthesizing and characterizing this compound in academic labs?

Follow IUPAC guidelines for nomenclature and purity validation:

- Synthesis: Optimize reaction conditions (e.g., solvent, temperature) using NMR and mass spectrometry for intermediate tracking.

- Characterization: Report melting point, solubility, and spectral data (¹H/¹³C NMR, HPLC purity ≥95%). Include stability studies under varied pH and temperatures .

Q. How can researchers ensure reproducibility in behavioral assays involving this compound?

- Standardize protocols: Adopt OPENetwork guidelines for rodent housing, handling, and randomization.

- Blinding: Use double-blind designs for treatment administration and data analysis.

- Data validation: Replicate findings across ≥2 independent cohorts and share raw datasets via repositories like Figshare .

Advanced Research Questions

Q. How to resolve contradictions in efficacy data between preclinical and early-phase clinical trials of this compound?

- Hypothesis-driven analysis: Compare interspecies metabolic differences (e.g., cytochrome P450 activity) using liver microsome assays.

- Biomarker stratification: In clinical trials, subgroup patients by genetic polymorphisms (e.g., GRIN2A variants) affecting target expression.

- Meta-analysis: Pool data from multiple preclinical studies to identify outliers or dose-dependent trends .

Q. What advanced statistical methods are suitable for analyzing non-linear pharmacokinetics of this compound?

Employ population PK modeling (e.g., NONMEM) to account for inter-individual variability. Use Bayesian estimation to integrate sparse clinical data with preclinical PK/PD models. Validate with bootstrapping or visual predictive checks .

Q. How to design a mechanistic study investigating this compound’s off-target effects on synaptic plasticity?

- Electrophysiology: Long-term potentiation (LTP) recordings in hippocampal slices, comparing dasolampanel with selective antagonists (e.g., AP5).

- Proteomics: Quantitative mass spectrometry to map changes in synaptic protein phosphorylation (e.g., GluA1, PSD-95).

- Behavioral correlate: Morris water maze tests to assess spatial memory alterations .

Q. What methodologies can elucidate the compound’s blood-brain barrier (BBB) penetration efficiency?

Q. How to optimize combinatorial therapy strategies with this compound for enhanced efficacy?

- Synergy screening: Use Chou-Talalay analysis in cell-based assays (e.g., neuroprotection against glutamate excitotoxicity).

- Mechanistic overlap: Map shared and distinct pathways using RNA sequencing (e.g., mTOR vs. glutamatergic signaling).

- Clinical translation: Phase Ib trials with adaptive design to test dose escalation of combination partners (e.g., anticonvulsants) .

Methodological Resources

- Data validation: Utilize Web of Science’s AI-driven literature synthesis for cross-referencing experimental protocols .

- Ethical compliance: Adopt chemical safety and plagiarism guidelines per Module III of ASSAM regulations .

- Reporting standards: Follow Medicinal Chemistry Research’s instructions for spectral data, statistical rigor, and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.